molecular formula C9H12N2O B8389858 3-Methyl-1-(pyridazin-3-yl)butan-1-one

3-Methyl-1-(pyridazin-3-yl)butan-1-one

Cat. No.: B8389858
M. Wt: 164.20 g/mol
InChI Key: WUZWCCXRTMXGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(pyridazin-3-yl)butan-1-one is a heterocyclic organic compound featuring a pyridazine ring substituted at the 3-position with a butan-1-one moiety bearing a methyl group at the β-carbon (C3). Pyridazine derivatives are of significant interest in medicinal chemistry due to their electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . The compound’s structure determination likely relies on crystallographic methods like SHELX programs, which are widely used for small-molecule refinement and validation .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-methyl-1-pyridazin-3-ylbutan-1-one

InChI

InChI=1S/C9H12N2O/c1-7(2)6-9(12)8-4-3-5-10-11-8/h3-5,7H,6H2,1-2H3

InChI Key

WUZWCCXRTMXGMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=NN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data for 3-Methyl-1-(pyridazin-3-yl)butan-1-one and Analogues

Compound Name Molecular Formula CAS RN Boiling Point (°C) Density (g/cm³) Molecular Weight Key Structural Differences
3-Methyl-1-(pyridazin-3-yl)butan-1-one C₉H₁₁N₂O Not provided N/A N/A 163.20 Pyridazine core, β-methyl butanone
3-Methylpyridazine C₅H₆N₂ 1632-76-4 214 1.031 94.11 Pyridazine core, methyl at C3
4-Methylpyridazine C₅H₆N₂ 1120-88-3 105 (at 15 mmHg) 1.06 94.11 Pyridazine core, methyl at C4
3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one C₁₁H₁₅NO 82465-53-0 N/A N/A 177.24 Pyridine core, dimethyl β-carbon
3-Methyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one C₁₇H₂₇N₅O₂ 1797722-47-4 N/A N/A 333.43 Pyridazine with morpholine-piperazine substituent

Key Observations:

Core Heterocycle Differences: The target compound and 3-/4-Methylpyridazine share a pyridazine core, but the latter lacks the butanone group, resulting in lower molecular weight and distinct physicochemical properties (e.g., higher volatility) . 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one replaces pyridazine with pyridine, reducing electron deficiency and altering reactivity .

Morpholine-piperazine substituents in the analogue from increase molecular weight and polarity, likely improving solubility but complicating blood-brain barrier penetration .

Physicochemical Trends :

  • Methylpyridazines () exhibit lower boiling points compared to ketone-containing analogues due to reduced molecular weight and weaker intermolecular forces.
  • Pyridine-based ketones () may show higher stability than pyridazine derivatives owing to pyridine’s aromaticity and lower ring strain.

Critical Analysis :

  • Bioactivity : Pyridazine-containing compounds (e.g., imidazo[1,2-b]pyridazines in ) demonstrate kinase inhibition, suggesting the target compound may share similar mechanisms. However, the absence of an imidazole ring in the target could reduce potency .
  • Synthesis : The target compound’s synthesis might parallel routes used for 3-Methylpyridazine (alkylation of pyridazine) or imidazo[1,2-b]pyridazines (cyclization reactions) .

Notes

Structural Validation : The target compound’s crystallographic data would require refinement via SHELX programs, which are benchmark tools for small-molecule structure determination .

Data Gaps : Specific physicochemical and pharmacological data for 3-Methyl-1-(pyridazin-3-yl)butan-1-one are absent in the provided evidence, necessitating further experimental studies.

Commercial Availability : Analogues like 3-Methylpyridazine and 4-Methylpyridazine are commercially available (e.g., Kanto Reagents), whereas the target compound may require custom synthesis .

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